2,2-Dichlorobutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

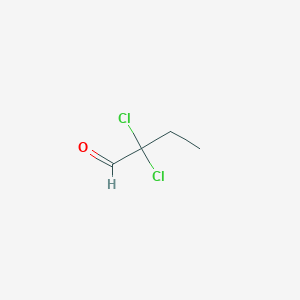

Structure

3D Structure

Properties

CAS No. |

23454-01-5 |

|---|---|

Molecular Formula |

C4H6Cl2O |

Molecular Weight |

140.99 g/mol |

IUPAC Name |

2,2-dichlorobutanal |

InChI |

InChI=1S/C4H6Cl2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 |

InChI Key |

XAAIVSKISGLEHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dichlorobutanal from Butanal Chlorination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichlorobutanal, a valuable chemical intermediate, through the direct chlorination of butanal. This document details the primary synthetic methodologies, reaction mechanisms, experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.

Introduction

α,α-Dichloroaldehydes are important synthetic building blocks in organic chemistry, serving as precursors to a variety of functional groups and molecular scaffolds. Their utility in the pharmaceutical and agrochemical industries is well-documented. The synthesis of this compound from butanal represents a direct approach to this class of compounds. This guide will focus on two prominent methods for this transformation: chlorination with sulfuryl chloride and direct chlorination using chlorine gas in a polar aprotic solvent.

Synthetic Pathways and Methodologies

The α,α-dichlorination of butanal can be effectively achieved through two primary routes, each with distinct advantages and considerations regarding reagents, reaction conditions, and scalability.

Method 1: Chlorination with Sulfuryl Chloride Catalyzed by Diphenyl Sulfide (B99878)

A patented method for the synthesis of α,α-dichloroaldehydes involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a diphenyl sulfide catalyst.[1] This approach offers the convenience of using a liquid chlorinating agent over gaseous chlorine.

Reaction Scheme:

The reaction is typically conducted in an inert organic solvent, and the temperature is controlled to manage the exothermic nature of the chlorination and to avoid the buildup of unreacted sulfuryl chloride.[1] The process is reported to proceed first to the monochlorinated intermediate before the second chlorination occurs at a higher temperature.[1]

Method 2: Direct Chlorination with Chlorine Gas in Dimethylformamide

An alternative and high-yielding method involves the direct chlorination of butanal using chlorine gas in dimethylformamide (DMF) as the solvent.[2] This procedure has been reported to produce this compound in good yield, free from the monochlorinated intermediate.[2]

Reaction Scheme:

The use of DMF is crucial in this process; it is believed to facilitate the reaction by forming a Vilsmeier-type reagent, which promotes the enolization of the aldehyde, making it more susceptible to electrophilic attack by chlorine.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound from butanal.

| Method | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Sulfuryl Chloride | Diphenyl Sulfide / Organic Solvent | 25-40 (initial), then 65-80 | High (not specified) | [1] |

| 2 | Chlorine Gas | Dimethylformamide | 40-90 | 78 | [2] |

Experimental Protocols

The following are detailed experimental protocols for the two primary methods of synthesizing this compound.

Protocol for Method 1: Chlorination with Sulfuryl Chloride

Materials:

-

Butanal

-

Sulfuryl chloride (SO₂Cl₂)

-

Diphenyl sulfide

-

Inert organic solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Nitrogen or Argon gas for inert atmosphere

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer, dropping funnel, reflux condenser, and nitrogen inlet/outlet

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, reflux condenser, and nitrogen inlet, place butanal (1.0 eq) and diphenyl sulfide (catalytic amount, e.g., 0.01 eq) in an inert organic solvent.

-

Cool the mixture to 25-40°C.[1]

-

Slowly add sulfuryl chloride (2.0-2.5 eq) dropwise from the dropping funnel.[1] Maintain the temperature in the specified range.

-

After the addition is complete, slowly raise the temperature to 65-80°C and maintain it for a period of 30 minutes to 4 hours to complete the dichlorination.[1]

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Protocol for Method 2: Direct Chlorination in DMF

Materials:

-

Butanal

-

Chlorine gas (Cl₂)

-

Dimethylformamide (DMF)

-

Nitrogen or Argon gas for inert atmosphere

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Gas dispersion tube

-

Round-bottom flask with a magnetic stirrer, gas inlet, and outlet to a scrubber

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve butanal (1.0 eq) in DMF.

-

Heat the solution to a temperature between 40-90°C.[2]

-

Bubble chlorine gas (a slight excess) through the solution via the gas dispersion tube. Ensure the outlet gas is passed through a scrubber containing a sodium thiosulfate (B1220275) solution to neutralize unreacted chlorine.

-

Monitor the reaction progress by GC-MS.

-

Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine gas.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Reaction Mechanisms and Visualizations

The chlorination of butanal to this compound proceeds through the formation of an enol or enolate intermediate, which is then attacked by an electrophilic chlorine species.

General Acid-Catalyzed Chlorination Pathway

Under acidic conditions, the carbonyl oxygen of butanal is protonated, which increases the acidity of the α-protons. A weak base can then deprotonate the α-carbon to form an enol. The electron-rich double bond of the enol then attacks a chlorine molecule. This process is repeated to yield the dichlorinated product.

References

Spectroscopic Characterization of 2,2-Dichlorobutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Dichlorobutanal. Due to the limited availability of experimental spectroscopic data in public databases, this guide focuses on predicted spectroscopic behavior and established analytical methodologies. The information presented herein serves as a robust resource for the identification and characterization of this compound and similar chlorinated aldehydes.

Chemical Structure and Properties

This compound is a halogenated aldehyde with the molecular formula C₄H₆Cl₂O.[1][2] Its structure consists of a four-carbon chain with two chlorine atoms and an aldehyde functional group at the C1 and C2 positions, respectively.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₄H₆Cl₂O | [1][2] |

| Molecular Weight | 140.99 g/mol | [1] |

| CAS Number | 23454-01-5 | [1][2] |

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound involves the dichlorination of butanal at the alpha-carbon. This reaction is typically carried out in a basic solution.

Synthesis of this compound via dichlorination of butanal.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve butanal in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like tert-butanol).

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide, while stirring vigorously.

-

Chlorination: Slowly add a solution of chlorine (Cl₂) in the same solvent from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of the dichlorinated product.

-

Workup: Once the reaction is complete, neutralize the excess base with a dilute acid (e.g., HCl). Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of related compounds.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium-Strong | C-H stretch (alkyl) |

| ~2880 | Medium | C-H stretch (alkyl) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1740 | Strong | C=O stretch (aldehyde) |

| ~1460 | Medium | C-H bend (alkyl) |

| ~800-600 | Strong | C-Cl stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | CHO |

| ~2.2 | Quartet | 2H | CH₂ |

| ~1.1 | Triplet | 3H | CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~85 | CCl₂ |

| ~35 | CH₂ |

| ~10 | CH₃ |

Mass Spectrometry (MS) - Predicted Fragmentation

| m/z | Ion |

| 140/142/144 | [M]⁺ (Molecular ion) |

| 111/113 | [M - CHO]⁺ |

| 75/77 | [M - C₂H₅ - CO]⁺ |

| 63/65 | [CHCl₂]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are detailed protocols for the spectroscopic analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup:

-

Record a background spectrum of the clean, empty salt plates.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select an appropriate resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Method:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a split or splitless injection mode.

-

Oven Program: Program the oven temperature to start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 25-200).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Workflow for the spectroscopic characterization of this compound.

Conclusion

References

An In-depth Technical Guide to 2,2-Dichlorobutanal (CAS No. 23454-01-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,2-Dichlorobutanal is a chemical compound with limited publicly available experimental data. This guide compiles the available information from computational models and published literature on related compounds to provide a comprehensive overview. Researchers should exercise caution and verify properties through experimental analysis.

Introduction

This compound, also known as 2,2-dichlorobutyraldehyde, is a halogenated aldehyde. Its chemical structure, featuring a reactive aldehyde functional group and geminal chlorine atoms on the alpha-carbon, suggests its potential as a versatile intermediate in organic synthesis. While specific applications in drug development are not well-documented, its structural motifs are of interest in medicinal chemistry for creating novel molecular scaffolds. This guide provides a detailed summary of its known and predicted properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Properties

Comprehensive experimental data for this compound is scarce. The following tables summarize key identifiers and computed physicochemical properties.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 23454-01-5 |

| Molecular Formula | C₄H₆Cl₂O |

| Molecular Weight | 140.99 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,2-dichlorobutyraldehyde, alpha,alpha-Dichlorobutanal |

| InChI | InChI=1S/C4H6Cl2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 |

| InChIKey | XAAIVSKISGLEHB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C=O)(Cl)Cl |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3-AA | 1.8 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1][2] |

| Exact Mass | 139.9795702 Da | [1] |

| Monoisotopic Mass | 139.9795702 Da | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Heavy Atom Count | 7 | [1][2] |

| Complexity | 70.1 | [1][2] |

Synthesis

Experimental Protocol: Chlorination of Butanal

A reported method for the synthesis of α,α-dichloroaldehydes involves the direct chlorination of the corresponding aldehyde in dimethylformamide (DMF).[3] This method has been reported to produce this compound from butanal in a 78% yield.[3]

Materials:

-

Butanal

-

Chlorine gas (Cl₂)

-

Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, gas inlet, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Apparatus for gas scrubbing (e.g., sodium hydroxide (B78521) solution)

Procedure:

-

Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet for inert gas, a condenser, and a gas dispersion tube for the introduction of chlorine gas. The outlet of the condenser should be connected to a gas scrubber to neutralize excess chlorine.

-

Charge the flask with anhydrous dimethylformamide.

-

Flush the system with nitrogen or argon to establish an inert atmosphere.

-

Add butanal to the flask.

-

While stirring, begin bubbling chlorine gas through the solution at a controlled rate.

-

Maintain the reaction temperature between 40–90°C. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or TLC) until the starting material is consumed.

-

Upon completion, stop the flow of chlorine gas and purge the system with inert gas to remove any residual chlorine.

-

The reaction mixture can then be worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the presence of the two chlorine atoms on the alpha-carbon.

-

Nucleophilic Addition to the Carbonyl Group: Like other aldehydes, the carbonyl carbon is susceptible to attack by nucleophiles. This can include the formation of acetals, cyanohydrins, and addition of organometallic reagents.

-

Reactions involving the α-Carbon: The presence of two electron-withdrawing chlorine atoms on the α-carbon influences the acidity of the aldehydic proton and the reactivity of the adjacent C-C bond.

-

Reactions with Amines: α,α-dichloroaldehydes are known to react with amines to form various products, including substituted oxazoles.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid (2,2-dichlorobutanoic acid) using suitable oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (2,2-dichlorobutan-1-ol).

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, references to existing spectra are available.

-

Mass Spectrometry (MS): A GC-MS spectrum for this compound is available in the SpectraBase database (ID: F-56-7510-0).[1] The fragmentation pattern would be expected to show peaks corresponding to the loss of chlorine atoms and fragmentation of the alkyl chain. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl).

-

Infrared (IR) Spectroscopy: A vapor-phase IR spectrum is also available in the SpectraBase database.[1] Key expected absorptions would include a strong C=O stretching band for the aldehyde (typically around 1720-1740 cm⁻¹) and C-Cl stretching bands (typically in the 600-800 cm⁻¹ region).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental NMR data for this compound has been found in the searched literature. Predicted ¹H and ¹³C NMR spectra would be informative for structure confirmation. For comparison, the related compound 2,2-dichlorobutane (B1583581) shows characteristic shifts in its NMR spectra.[3][4]

Biological Activity and Drug Development

There is currently no direct evidence in the reviewed scientific literature linking this compound to specific biological signaling pathways or its direct application in drug development. The toxicity of α,α-dichloroaldehydes has not been extensively studied, and no specific pharmacological data for this compound is available.

The high reactivity of the α,α-dichloroaldehyde moiety suggests potential for covalent interactions with biological nucleophiles, such as cysteine or lysine (B10760008) residues in proteins. This type of reactivity is a double-edged sword in drug development, as it can lead to potent inhibition but also off-target toxicity.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Hazards: Assumed to be a flammable liquid and vapor.[5][6] Likely to be an irritant to the skin, eyes, and respiratory system.[5] May be harmful if swallowed or inhaled. The long-term toxicological properties are unknown.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Researchers should always perform a thorough risk assessment before handling this compound.

References

Physical and chemical properties of 2,2-Dichlorobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2-Dichlorobutanal. The information is curated for professionals in research and development, with a focus on data-centric presentation and potential chemical behavior.

Chemical Identity and Physical Properties

This compound is a chlorinated aldehyde with the molecular formula C4H6Cl2O.[1] The presence of two chlorine atoms on the alpha-carbon significantly influences its electronic properties and reactivity.

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 140.99 g/mol | PubChem[1] |

| Exact Mass | 139.9795702 Da | PubChem[1] |

| Monoisotopic Mass | 139.9795702 Da | PubChem[1] |

| XLogP3-AA (Computed) | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity (Computed) | 70.1 | PubChem[1] |

Chemical Structure and Identifiers

The structural arrangement of this compound is central to its chemical characteristics. The following table summarizes its key identifiers.

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23454-01-5 | PubChem[1] |

| Molecular Formula | C4H6Cl2O | PubChem[1] |

| InChI | InChI=1S/C4H6Cl2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | PubChem[1] |

| InChIKey | XAAIVSKISGLEHB-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC(C=O)(Cl)Cl | PubChem[1] |

| Synonyms | 2,2-dichlorobutyraldehyde, Dichlorbutyraldehyd | PubChem[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: A GC-MS spectrum is available for this compound, which can be used for its identification in complex mixtures.[1]

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which would show characteristic peaks for the carbonyl (C=O) and C-Cl bonds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific NMR data for this compound was not found in the performed searches. For reference, the related compound 2,2-Dichlorobutane exhibits characteristic signals in both ¹H and ¹³C NMR spectra.[2][3][4]

Reactivity and Chemical Properties

The reactivity of this compound is dominated by the aldehyde functional group and the two chlorine atoms on the alpha-carbon.

-

Carbonyl Reactivity: The aldehyde group is a site for nucleophilic attack. It can undergo reactions typical of aldehydes, such as the formation of acetals, imines, and cyanohydrins. Aldehydes are generally more reactive electrophiles than ketones.[5][6]

-

Alpha-Carbon Reactions: Aldehydes and ketones can undergo substitution reactions at the alpha-carbon.[5][7] The presence of two electron-withdrawing chlorine atoms at the alpha-position in this compound makes the aldehyde proton particularly susceptible to abstraction under certain conditions, although it lacks alpha-hydrogens for typical enolate formation. The molecule can participate in reactions such as the Cannizzaro reaction if no alpha-hydrogens are present.

-

Halogenation: In general, the alpha-carbon of aldehydes and ketones can be halogenated under acidic or basic conditions.[8] Given that this compound is already di-halogenated at this position, further substitution at this carbon is unlikely.

Caption: Reactivity of this compound.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound was not identified in the conducted searches. However, a plausible synthetic route could involve the direct chlorination of butanal.

Proposed Synthetic Workflow

The synthesis of this compound could theoretically be achieved by the alpha-chlorination of butanal using a suitable chlorinating agent. This process would likely require careful control of reaction conditions to prevent over-chlorination or side reactions.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development

Specific applications of this compound in drug development are not documented in the available literature. However, chlorinated organic compounds are a significant class of molecules in medicinal chemistry and are components of numerous approved drugs. The presence of chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. As a chlorinated aldehyde, it should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Avoid inhalation, ingestion, and skin contact.

References

- 1. This compound | C4H6Cl2O | CID 11275051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Elucidation and Analysis of 2,2-Dichlorobutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation and analysis of 2,2-Dichlorobutanal, a halogenated aldehyde of interest in synthetic chemistry. The document details the key physicochemical properties, spectroscopic data, and analytical methodologies required for the unambiguous identification and characterization of this compound.

Physicochemical Properties

This compound is a chlorinated aldehyde with the chemical formula C₄H₆Cl₂O.[1] Its molecular weight is approximately 141.0 g/mol .[1] A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₄H₆Cl₂O | PubChem[1] |

| Molecular Weight | 140.99 g/mol | PubChem[1] |

| CAS Number | 23454-01-5 | PubChem[1] |

| Canonical SMILES | CCC(C=O)(Cl)Cl | PubChem[1] |

| InChI Key | XAAIVSKISGLEHB-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 139.9795702 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Complexity | 70.1 | PubChem[1] |

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals. A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-). The aldehydic proton (-CHO) will appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will likely display four signals, corresponding to the four unique carbon environments: the methyl carbon, the methylene carbon, the dichlorinated quaternary carbon, and the carbonyl carbon of the aldehyde group.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~9.5 | Singlet (s) |

| ~2.2 | Quartet (q) | |

| ~1.1 | Triplet (t) | |

| ¹³C | ~195 | - |

| ~85 | - | |

| ~35 | - | |

| ~10 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group. Other significant peaks will correspond to C-H stretching and bending vibrations, as well as C-Cl stretching.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1725 - 1740 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Aldehyde C-H | Stretch | 2720 - 2820 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M+2 and M+4 peaks.[2] Common fragmentation pathways for aldehydes include alpha-cleavage and McLafferty rearrangement.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

| 140/142/144 | [C₄H₆Cl₂O]⁺ (Molecular Ion) |

| 111/113 | [M - CHO]⁺ |

| 75/77 | [CHCl₂]⁺ |

| 57 | [C₄H₉]⁺ (from rearrangement) |

| 29 | [CHO]⁺ |

Experimental Protocols

Detailed experimental protocols are crucial for the reliable analysis of this compound.

Synthesis of this compound

A common method for the synthesis of α,α-dichloroaldehydes is the direct chlorination of the corresponding aldehyde using a suitable chlorinating agent.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve butanal in a suitable inert solvent such as carbon tetrachloride.

-

Chlorination: While stirring the solution at room temperature, add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent dropwise. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction mixture with water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane (B109758) or hexane.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of halogenated organic compounds (e.g., DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 20 to 200.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Key Fragmentation Pathways in Mass Spectrometry

This diagram illustrates the primary fragmentation pathways expected for this compound in an electron ionization mass spectrometer.

Caption: Predicted major fragmentation pathways of this compound in Mass Spectrometry.

References

Synthesis of α,α-Dichloroaldehydes from Primary Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of α,α-dichloroaldehydes from primary alcohols, a critical transformation in the preparation of valuable intermediates for organic synthesis and drug development. The guide outlines both direct and two-step methodologies, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying chemical pathways.

Synthetic Strategies

The conversion of primary alcohols to α,α-dichloroaldehydes can be achieved through two main strategies:

-

Direct Conversion: A one-pot reaction where the primary alcohol is oxidized to the aldehyde, which is then immediately dichlorinated in situ.

-

Two-Step Synthesis: A sequential process involving the initial oxidation of the primary alcohol to the corresponding aldehyde, followed by its isolation and subsequent α,α-dichlorination.

Each approach offers distinct advantages and is suited for different substrates and research needs. The direct method provides operational simplicity, while the two-step approach allows for the isolation and purification of the intermediate aldehyde, which can be beneficial for certain sensitive substrates.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data for the key transformations described in this guide, allowing for a direct comparison of yields and reaction conditions.

| Method | Starting Material | Product | Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| Direct Conversion | Primary Alcohols | α,α-Dichloroaldehydes | TCCA, TEMPO | 3 h | 25 | 61-90[1] |

| Two-Step: Oxidation (Swern) | Primary Alcohols | Aldehydes | (COCl)₂, DMSO, Et₃N | 30 min | -78 to RT | High |

| Two-Step: Oxidation (Dess-Martin) | Primary Alcohols | Aldehydes | Dess-Martin Periodinane | 0.5 - 2 h[2] | Room Temperature | High |

| Two-Step: Dichlorination | Aldehydes | α,α-Dichloroaldehydes | SO₂Cl₂, Diphenyl sulfide (B99878) | 4 h | 30 then 70 | High[3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Direct Synthesis of α,α-Dichloroaldehydes using TCCA and TEMPO

This protocol describes a one-pot conversion of a primary alcohol to an α,α-dichloroacetal, which can be readily hydrolyzed to the desired α,α-dichloroaldehyde.

Procedure: [1]

-

To a 10 mL tube, add the primary alcohol (2 mmol) and TEMPO (0.10 equiv).

-

Stir the mixture for 15 minutes at 25 °C.

-

Add trichloroisocyanuric acid (TCCA) (0.5 equiv) in portions while stirring.

-

Continue stirring at 25 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add petroleum ether (5 mL) to the mixture.

-

Filter the mixture and wash the solid cake with petroleum ether (2 x 5 mL).

-

The combined filtrate contains the α-chloroacetal, which can be further purified or hydrolyzed to the α,α-dichloroaldehyde.

Two-Step Synthesis: Oxidation and Dichlorination

This approach involves the initial oxidation of the primary alcohol to an aldehyde, followed by a separate dichlorination step.

Two common and mild oxidation methods are presented below.

A. Swern Oxidation

Procedure: [4]

-

In a flask, dissolve oxalyl chloride (1.5 equiv) in dichloromethane (B109758) (DCM) and cool the solution to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 equiv) in DCM over 5 minutes.

-

Stir the mixture for 5 minutes.

-

Add a solution of the primary alcohol (1.0 equiv) in DCM dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add triethylamine (B128534) (7.0 equiv) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Add water to quench the reaction.

-

Extract the product with DCM. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated to yield the crude aldehyde, which can be purified by flash column chromatography.

B. Dess-Martin Periodinane (DMP) Oxidation

-

Dissolve the primary alcohol (1 eq.) in dichloromethane (CH₂Cl₂) (10 Vol).

-

Add Dess-Martin periodinane (1.2 eq.) at room temperature.

-

Stir the reaction for 0.5 to 2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a 10% Na₂S₂O₃ solution, followed by a saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to afford the aldehyde.

Procedure: [3]

-

To a reactor equipped with a condenser, mechanical stirrer, and dropping funnel, charge the aldehyde (1.0 mole), methylene (B1212753) chloride (30 ml), and diphenyl sulfide (0.01 mole).

-

While stirring at 30 °C, add a solution of sulfuryl chloride (2.0 moles) in methylene chloride (20 ml) dropwise over 2 hours.

-

After the addition is complete, increase the temperature to 70 °C and maintain for 2 hours.

-

The resulting α,α-dichloroaldehyde can be isolated and purified by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and experimental workflows.

Reaction Mechanisms

Caption: Mechanism of direct conversion of alcohols to α,α-dichloroaldehydes.

Caption: Mechanism of aldehyde dichlorination with sulfuryl chloride.

Experimental Workflows

Caption: Workflow for the direct synthesis of α,α-dichloroaldehydes.

Caption: Workflow for the two-step synthesis of α,α-dichloroaldehydes.

References

- 1. TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

Technical Guide: Synthesis of 2,2-Dichlorobutanal via Chlorination of Butanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichlorobutanal through the direct chlorination of butanal. The document details the primary synthetic route, including reaction mechanisms, a comprehensive experimental protocol, and a summary of relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, offering in-depth insights into the production of this versatile chemical intermediate.

Introduction

Aldehydes are fundamental building blocks in organic synthesis, and their halogenated derivatives are of particular interest due to their enhanced reactivity and utility in the construction of complex molecular architectures. This compound, a geminal dihaloaldehyde, serves as a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals. The presence of two chlorine atoms on the alpha-carbon significantly influences the compound's electrophilicity and provides a handle for a variety of subsequent chemical transformations. This guide focuses on the direct chlorination of butanal as a viable and efficient method for the preparation of this compound.

Reaction Mechanism and Signaling Pathway

The dichlorination of butanal at the alpha-position can proceed through different mechanisms depending on the reaction conditions, primarily whether the reaction is conducted under acidic, basic, or neutral conditions.

2.1. Acid-Catalyzed Chlorination

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-protons. The subsequent enolization is followed by electrophilic attack by chlorine. This process is repeated to yield the dichlorinated product.

Caption: Acid-catalyzed α,α-dichlorination of butanal.

2.2. Base-Catalyzed Chlorination

In the presence of a base, an enolate is formed by the deprotonation of the alpha-carbon. This enolate then acts as a nucleophile, attacking molecular chlorine. The process is repeated to afford the gem-dichloro product.

Caption: Base-catalyzed α,α-dichlorination of butanal.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from butanal.

3.1. Direct Chlorination in Dimethylformamide

This method describes the synthesis of 2,2-dichloroaldehydes by the chlorination of aldehydes in dimethylformamide (DMF). This procedure has been reported to produce this compound from butanal in good yield.

Materials:

-

Butanal

-

Dimethylformamide (DMF), anhydrous

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Round-bottom flask equipped with a magnetic stirrer, gas inlet, and outlet to a scrubber

-

Heating mantle or oil bath

-

Thermometer

-

Scrubber system (e.g., containing sodium hydroxide (B78521) solution)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

-

Charge the round-bottom flask with anhydrous dimethylformamide.

-

Begin stirring and purge the system with nitrogen gas.

-

Add butanal to the flask.

-

Heat the reaction mixture to the desired temperature (in the range of 40–90 °C).

-

Once the temperature has stabilized, switch the gas inlet from nitrogen to chlorine gas and introduce a steady stream of chlorine gas into the reaction mixture.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, TLC).

-

Upon completion of the reaction, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine.

-

Cool the reaction mixture to room temperature.

-

The crude product can be isolated by quenching the reaction with water and extracting with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be further purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of this compound.

| Reactant | Product | Reagent/Solvent | Temperature (°C) | Yield (%) | Reference |

| Butanal | This compound | Cl₂ / Dimethylformamide | 40-90 | 78 | [1] |

Alternative Synthetic Routes

While direct chlorination in DMF is an effective method, other reagents can be employed for the synthesis of geminal dichlorides from aldehydes. These methods may offer advantages in terms of milder reaction conditions or substrate scope.

5.1. Using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a classic reagent for the conversion of aldehydes and ketones to their corresponding geminal dichlorides. The reaction typically proceeds by the attack of the carbonyl oxygen on the phosphorus atom, followed by intramolecular chloride transfer.

Caption: Synthesis of this compound using PCl₅.

Conclusion

The synthesis of this compound from butanal can be effectively achieved through direct chlorination in dimethylformamide, providing a good yield of the desired product. This technical guide has outlined the key mechanistic pathways, a detailed experimental protocol, and relevant quantitative data to aid researchers in the successful preparation of this important chemical intermediate. The alternative synthetic routes mentioned provide additional options for consideration depending on the specific requirements of the research or development project. Careful handling of reagents and adherence to safety protocols are paramount for all the described procedures.

References

An In-Depth Technical Guide to 2,2-Dichlorobutanal: Synthesis, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dichlorobutanal, a halogenated aliphatic aldehyde. The document details its chemical identity, physicochemical properties, and known synthetic methodologies. In light of the limited publicly available data on its direct applications in drug development and specific biological activity, this guide also offers insights into the general reactivity and toxicological considerations for structurally related chlorinated aldehydes.

Chemical Identity and Synonyms

The compound with the chemical structure of two chlorine atoms on the alpha-carbon of butanal is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] It is also known by several synonyms, which are often encountered in chemical literature and databases.

Table 1: IUPAC Name and Synonyms for this compound [1]

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 2,2-dichlorobutyraldehyde, Dichlorbutyraldehyd |

| CAS Number | 23454-01-5 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions and biological systems. The following table summarizes key computed properties available from public databases.

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₄H₆Cl₂O |

| Molecular Weight | 140.99 g/mol |

| XLogP3-AA (LogP) | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 139.9795702 Da |

| Monoisotopic Mass | 139.9795702 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 7 |

| Complexity | 70.1 |

Synthesis and Experimental Protocols

General Synthesis of α,α-Dichloroaldehydes via Chlorination in DMF

A reported method for the synthesis of α,α-dichloroaldehydes involves the chlorination of aldehydes or alcohols in dimethylformamide at a temperature range of 40–90°C. This method has been successfully applied to butanal, yielding this compound with a reported yield of 78%.[]

Experimental Protocol (General Method)

Materials:

-

Butanal (or Butanol)

-

Chlorine gas (Cl₂)

-

Dimethylformamide (DMF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, gas inlet, thermometer)

-

Magnetic stirrer and heating mantle

-

Apparatus for gas scrubbing

Procedure:

-

A solution of butanal in dimethylformamide is prepared in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a thermometer. The apparatus should be flushed with an inert gas to remove air and moisture.

-

The reaction mixture is heated to the desired temperature (between 40-90°C).

-

Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained within the desired range.

-

The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Upon completion of the reaction, the introduction of chlorine gas is stopped, and the reaction mixture is cooled to room temperature.

-

The crude product can be isolated by quenching the reaction mixture with water and extracting with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Reactivity and Potential Reactions

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the presence of two chlorine atoms on the adjacent carbon. These features make it a versatile intermediate for various organic transformations.

-

Nucleophilic Addition to the Carbonyl Group: Like other aldehydes, the carbonyl carbon is susceptible to attack by nucleophiles. This can lead to the formation of alcohols, cyanohydrins, and imines. The presence of the electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon.

-

Reactions with Nucleophiles at the α-Carbon: Although less common for gem-dihaloalkanes, under certain conditions, nucleophilic substitution of one or both chlorine atoms may occur.

-

Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, yielding 2,2-dichlorobutanoic acid.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2,2-dichlorobutan-1-ol.

Applications in Drug Development

Currently, there is a notable absence of publicly available scientific literature or patents that specifically describe the use of this compound as a key starting material or intermediate in the synthesis of pharmaceutical compounds. While chlorinated organic molecules are prevalent in many approved drugs, the direct role of this specific aldehyde in drug discovery and development pipelines has not been documented.

Biological Activity and Toxicology

Specific Data for this compound

There is a significant lack of specific toxicological and pharmacological data for this compound in the public domain. No studies detailing its cytotoxicity, genotoxicity, or mechanism of action have been identified. Consequently, it is not possible to construct signaling pathway diagrams related to its biological effects at this time.

General Toxicology of Chlorinated Aldehydes

Given the data gap for this compound, it is prudent to consider the known toxicological profiles of structurally related short-chain chlorinated aldehydes. Aldehydes, in general, are reactive electrophiles that can interact with biological nucleophiles such as DNA and proteins, leading to cellular damage.

-

Reactivity with Biomolecules: The electrophilic carbonyl group can form adducts with amino groups of proteins and DNA bases, potentially leading to mutagenicity and carcinogenicity.

-

Oxidative Stress: Some aldehydes are known to induce oxidative stress, which can damage cellular components and trigger various signaling pathways related to inflammation and apoptosis.

-

Toxicity of Short-Chain Chlorinated Compounds: Short-chain chlorinated paraffins, a broader class of chlorinated hydrocarbons, have been shown to cause adverse effects on the liver, kidney, and thyroid in animal studies. While structurally different, this highlights the general toxic potential of chlorinated organic compounds.

Logical Relationship of Aldehyde Reactivity and Potential Toxicity

Caption: Potential mechanism of aldehyde-induced cellular damage.

Conclusion

This compound is a readily accessible chemical entity with defined physicochemical properties and a general synthetic route. Its reactivity, characterized by an electrophilic carbonyl center and two alpha-chlorine atoms, suggests its potential as a building block in organic synthesis. However, a significant gap exists in the scientific literature regarding its application in drug development and its specific biological activities and toxicological profile. Researchers and drug development professionals should exercise caution and conduct thorough in-house evaluations before considering the use of this compound in pharmaceutical research and development. Further studies are warranted to elucidate its biological effects and potential as a synthetic intermediate in medicinal chemistry.

References

Stability and Storage Conditions for 2,2-Dichlorobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,2-Dichlorobutanal. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets, general principles of stability for alpha-chloroaldehydes, and established protocols for forced degradation studies and analytical method development. The information presented herein is intended to serve as a comprehensive resource for professionals handling this compound in research and development settings.

Core Concepts: Stability and Storage

Proper storage and handling are paramount to ensure the integrity of this compound, a reactive alpha-chloroaldehyde. The inherent reactivity of the aldehyde functional group, coupled with the presence of two chlorine atoms on the alpha-carbon, makes the molecule susceptible to degradation under various environmental conditions.

General Stability Profile:

Based on available safety data and the chemical nature of alpha-chloroaldehydes, this compound is expected to be sensitive to:

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

-

Moisture: The compound is moisture-sensitive and can likely undergo hydrolysis.

-

Elevated Temperatures: Thermal decomposition is a potential degradation pathway.

-

Oxidizing Agents: As an aldehyde, it is susceptible to oxidation.

-

Extreme pH: Stability is expected to be compromised under both acidic and basic conditions.

Recommended Storage Conditions:

To maintain the quality and purity of this compound, the following storage conditions are recommended[1]:

| Parameter | Recommendation |

| Temperature | Refrigerate (2-8 °C). |

| Light | Protect from direct sunlight and store in an amber or opaque container. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. |

| Moisture | Keep in a dry, well-ventilated place. Avoid exposure to moist air. |

| Incompatibilities | Store away from strong oxidizing agents. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, potential degradation routes can be inferred based on the chemistry of alpha-chloroaldehydes. A forced degradation study would be necessary to definitively identify the degradation products.

A simplified, hypothetical degradation pathway is illustrated below. This diagram outlines potential reactions under common stress conditions.

Caption: Hypothetical degradation pathways for this compound.

Quantitative Stability Data (Illustrative)

The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are not based on experimental results for this specific compound but are representative of what might be observed for a reactive alpha-chloroaldehyde. The purpose is to provide a framework for designing and interpreting stability studies.

Table 1: Illustrative Hydrolytic Stability of this compound (% Degradation)

| Time (hours) | 0.1 M HCl (40°C) | Water (40°C) | 0.1 M NaOH (40°C) |

| 0 | 0 | 0 | 0 |

| 2 | 5.2 | 1.5 | 15.8 |

| 8 | 15.1 | 4.8 | 45.2 |

| 24 | 35.6 | 12.3 | >90 |

Table 2: Illustrative Photostability of this compound (% Degradation, Solid State)

| Exposure Time (hours) | UV Light (254 nm) | Visible Light |

| 0 | 0 | 0 |

| 4 | 8.9 | 1.2 |

| 12 | 22.5 | 3.5 |

| 24 | 40.1 | 6.8 |

Table 3: Illustrative Thermal Stability of this compound (% Degradation, Solid State)

| Temperature | 24 hours | 48 hours | 72 hours |

| 40°C | 2.1 | 4.5 | 6.8 |

| 60°C | 10.5 | 20.1 | 35.2 |

| 80°C | 25.8 | 48.9 | >70 |

Experimental Protocols

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be conducted. The following are detailed, generalized protocols for such a study.

Forced Degradation Study Protocol

The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.

Caption: Workflow for a forced degradation study of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade water, acetonitrile, and methanol

-

Appropriate buffers

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at 40°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at 40°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Neutral Hydrolysis: Dissolve this compound in water to a final concentration of approximately 1 mg/mL. Incubate at 40°C. Withdraw aliquots at 0, 2, 8, and 24 hours.

-

Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide to a final concentration of approximately 1 mg/mL. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.

-

Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 60°C. Withdraw samples at 24, 48, and 72 hours. Dissolve in an appropriate solvent for analysis.

-

Photolytic Degradation: Expose a thin layer of solid this compound to a calibrated UV (254 nm) and visible light source. Shield a control sample from light. Withdraw samples at appropriate time intervals. Dissolve in a suitable solvent for analysis.

Stability-Indicating HPLC-UV Method Protocol

This method is designed to separate the parent this compound peak from any potential degradation products.

Instrumentation:

-

HPLC system with a UV detector (or PDA detector for peak purity analysis)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration.

GC-MS Method for Volatile Degradants

This method is useful for identifying volatile degradation products that may not be amenable to HPLC analysis.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC-MS Conditions:

| Parameter | Condition |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Oven Program | Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 35-350 amu |

Sample Preparation:

For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be necessary. The organic extract can then be directly injected.

Conclusion

This compound is a reactive compound that requires careful handling and storage to ensure its stability. It is sensitive to light, moisture, and elevated temperatures. The provided illustrative stability data and degradation pathways, along with the detailed experimental protocols for a forced degradation study and stability-indicating analytical methods, offer a comprehensive framework for researchers, scientists, and drug development professionals. It is strongly recommended that specific stability studies be conducted for this compound under conditions relevant to its intended use to establish a definitive stability profile and identify any actual degradation products.

References

Initial Reactivity Studies of 2,2-Dichlorobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial reactivity studies of 2,2-dichlorobutanal. Due to the limited availability of specific experimental data for this compound, this document extrapolates its potential reactivity based on established principles and the known reactions of analogous α,α-dichloroaldehydes. The guide covers key reaction types, including nucleophilic additions, organocatalyzed transformations, and reactions at the α-carbon. Detailed hypothetical experimental protocols and reaction mechanisms are presented to facilitate further research and application in synthetic chemistry and drug development.

Introduction

This compound is a halogenated aldehyde with potential as a versatile building block in organic synthesis. The presence of two chlorine atoms on the α-carbon, adjacent to the aldehyde carbonyl group, imparts unique electronic properties that influence its reactivity. This guide explores the expected chemical behavior of this compound, drawing parallels from the broader class of α,α-dichloroaldehydes. The primary focus is on providing a foundational understanding of its synthetic utility.

Predicted Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the influence of the α-dichloro substituent. Key reaction pathways are expected to include:

-

Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality is susceptible to attack by a wide range of nucleophiles.[1]

-

Organocatalyzed Reactions: N-Heterocyclic Carbenes (NHCs) are known to catalyze reactions of α,α-dichloroaldehydes, leading to valuable products such as α-chloro esters.[2]

-

Reactions at the α-Carbon: Although lacking α-hydrogens for typical enolization, the dichlorinated carbon can influence adjacent positions and participate in specific transformations.

Summary of Potential Reactions

The following table summarizes the potential reactivity of this compound based on known reactions of similar α,α-dichloroaldehydes.

| Reaction Type | Reagent/Catalyst | Expected Product Type | Reference/Analogy |

| Nucleophilic Addition (Aldol) | Silyl (B83357) enol ether, Lewis acid (e.g., TiCl₄) | β-hydroxy carbonyl compound | Mukaiyama Aldol (B89426) addition to α-chloroaldehydes.[3] |

| Enantioselective Esterification | N-Heterocyclic Carbene (NHC) catalyst, alcohol | α-chloro ester | Organocatalytic redox esterification of α,α-dichloroaldehydes.[2] |

| Enantioselective Hydration | N-Heterocyclic Carbene (NHC) catalyst, H₂O | α-chloro carboxylic acid | Extension of NHC-catalyzed reactions to include hydration.[2] |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 2,2-dichlorobutan-1-ol | Standard reduction of aldehydes. |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2,2-dichlorobutanoic acid | Standard oxidation of aldehydes. |

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for reactions of analogous compounds. Researchers should exercise caution and optimize conditions as necessary.

Protocol 1: Mukaiyama Aldol Reaction of this compound

Objective: To synthesize a β-hydroxy ketone via a Lewis acid-catalyzed aldol addition.

Materials:

-

This compound (1.0 mmol)

-

1-(Trimethylsilyloxy)cyclohexene (1.2 mmol)

-

Titanium tetrachloride (TiCl₄, 1.0 M solution in dichloromethane, 1.1 mmol)

-

Anhydrous Dichloromethane (DCM), 10 mL

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM (5 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add TiCl₄ solution to the cooled DCM with stirring.

-

In a separate flask, dissolve this compound (1.0 mmol) and 1-(trimethylsilyloxy)cyclohexene (1.2 mmol) in anhydrous DCM (5 mL).

-

Add the solution of the aldehyde and silyl enol ether dropwise to the TiCl₄ solution at -78 °C over 15 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: NHC-Catalyzed Enantioselective Esterification of this compound

Objective: To synthesize an α-chloro ester with high enantioselectivity using an N-Heterocyclic Carbene catalyst.

Materials:

-

This compound (0.5 mmol)

-

Chiral triazolium salt (e.g., a derivative of imidazolium, 0.05 mmol)

-

Potassium tert-butoxide (KOtBu, 0.6 mmol)

-

Ethanol (B145695) (1.0 mmol)

-

Anhydrous Toluene (B28343), 5 mL

-

18-crown-6 (B118740) (0.05 mmol)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral triazolium salt (0.05 mmol) and 18-crown-6 (0.05 mmol).

-

Add anhydrous toluene (3 mL) and stir to dissolve.

-

Add potassium tert-butoxide (0.6 mmol) and stir the suspension for 10 minutes.

-

Cool the mixture to 0 °C.

-

In a separate vial, dissolve this compound (0.5 mmol) and ethanol (1.0 mmol) in anhydrous toluene (2 mL).

-

Add the solution of the aldehyde and alcohol to the catalyst mixture dropwise at 0 °C.

-

Allow the reaction to stir at 0 °C for 24 hours.

-

Quench the reaction with a few drops of 1 M HCl.

-

Filter the mixture through a short plug of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for the key reactions of this compound.

Caption: Proposed mechanism for the Mukaiyama Aldol reaction.

References

Methodological & Application

Synthesis of pyrazoles using 2,2-Dichlorobutanal precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of pyrazoles, a critical heterocyclic scaffold in drug discovery and development. While the direct synthesis from 2,2-dichlorobutanal is a novel area requiring further research, we present a robust, well-established protocol for the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds. Additionally, a proposed synthetic pathway from this compound is discussed, offering a starting point for methodological development. These notes are intended to guide researchers in the practical synthesis of pyrazoles and to highlight their significance in medicinal chemistry.

Introduction to Pyrazole (B372694) Synthesis

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole ring is a prominent feature in numerous pharmaceuticals due to its diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The synthesis of the pyrazole core is a cornerstone of medicinal chemistry, with the most common and reliable method being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction known as the Knorr pyrazole synthesis.[4][5]

This document provides a detailed, experimentally validated protocol for the synthesis of a substituted pyrazole, which serves as a reliable starting point for researchers. Furthermore, we explore the potential of this compound as a precursor, outlining a hypothetical synthetic route that warrants further investigation.

Established Protocol: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole from Hexane-2,4-dione

This protocol details the synthesis of 3-ethyl-5-methyl-1H-pyrazole, a representative substituted pyrazole, via the well-established Knorr synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Hexane-2,4-dione | C₆H₁₀O₂ | 114.14 | 11.4 g (0.1 mol) | ≥98% | Sigma-Aldrich |

| Hydrazine hydrate (B1144303) | N₂H₄·H₂O | 50.06 | 5.0 g (0.1 mol) | ≥98% | Sigma-Aldrich |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 100 mL | 95% | Fisher Scientific |

| Acetic acid (glacial) | CH₃COOH | 60.05 | 2 mL | ≥99.7% | VWR |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | ≥99% | Fisher Scientific |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | In-house prep. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Fisher Scientific |

Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.4 g (0.1 mol) of hexane-2,4-dione in 100 mL of 95% ethanol.

-

Addition of Hydrazine: To the stirred solution, slowly add 5.0 g (0.1 mol) of hydrazine hydrate. An exothermic reaction may be observed.

-

Acid Catalyst: Add 2 mL of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of diethyl ether and 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer with 50 mL of brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.

-

Solvent Removal: Remove the diethyl ether from the filtrate by rotary evaporation to yield the crude product.

-

Purification: The crude 3-ethyl-5-methyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Yield and Characterization

-

Yield: 80-90%

-

Appearance: Colorless to pale yellow oil.

-

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Synthesis of 3-Ethylpyrazole from this compound